molecular formula C7H11N3O B1417663 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS No. 83724-17-8

6-(Dimethylamino)-2-methyl-4-pyrimidinol

Cat. No.: B1417663
CAS No.: 83724-17-8
M. Wt: 153.18 g/mol
InChI Key: JCVFYJPZRHEZHB-UHFFFAOYSA-N
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Description

Introduction to 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Structural Classification Within the Pyrimidine Family

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound features a pyrimidine core modified with three substituents:

  • A dimethylamino group (-N(CH₃)₂) at position 6
  • A methyl group (-CH₃) at position 2
  • A hydroxyl group (-OH) at position 4

The compound exists in tautomeric equilibrium between its 4-pyrimidinol (enol) and 4-pyrimidinone (keto) forms (Figure 1). This tautomerism influences its reactivity and solubility.

Table 1: Key Structural Features
Property Value/Description
Molecular formula C₇H₁₁N₃O
Molecular weight 153.18 g/mol
Substituent positions 2 (methyl), 4 (hydroxyl), 6 (dimethylamino)
Tautomeric forms Enol (C4-OH) ↔ Keto (C4=O)

The dimethylamino group enhances electron density at position 6, making it a site for electrophilic substitution. The methyl group at position 2 contributes to steric effects, while the hydroxyl group enables hydrogen bonding.

Historical Context and Discovery Milestones

This compound emerged from mid-20th-century research into substituted pyrimidines for pharmaceutical and agricultural applications. Key developments include:

  • 1960s : Synthesis of analogous compounds like dimethirimol (a fungicide with a similar pyrimidine backbone), which laid groundwork for modifying amino and hydroxyl substituents.
  • 1980s : Optimization of dimethylamino-substituted pyrimidines as intermediates in antiviral drug synthesis.
  • 2000s : Characterization of its tautomeric behavior via NMR and X-ray crystallography, resolving earlier ambiguities about its dominant form in solution.

The compound’s CAS registry (83724-17-8) was assigned in 1984, reflecting its adoption as a research chemical.

Nomenclature and IUPAC Conventions

The IUPAC name 4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one prioritizes the keto tautomer. Alternative naming conventions include:

  • This compound : Highlights the enol form and substituent positions.
  • 2-Methyl-6-(N,N-dimethylamino)-4-hydroxypyrimidine : Uses positional numbering for substituents.
Table 2: Nomenclature Comparison
System Name
IUPAC 4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one
Common This compound
CAS 83724-17-8

Numbering of the pyrimidine ring starts at the nitrogen atom adjacent to the methyl group (position 1), proceeding clockwise. The “1H” prefix in the IUPAC name indicates the location of the tautomeric hydrogen.

Properties

IUPAC Name

4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFYJPZRHEZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608104
Record name 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83724-17-8
Record name 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group at the 6-position and a methyl group at the 2-position. This unique substitution pattern contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can significantly influence potency and selectivity:

  • Position 2 and 6 : Substituents at these positions have been linked to enhanced enzyme inhibition and cytotoxicity against cancer cell lines .
  • Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Data

Here is a summary of key findings regarding the biological activity of this compound and related compounds:

Activity IC50 Value (μM) Target Reference
Inhibition of ACAT0.5Aortic and intestinal ACATs
Antiviral activityNot specifiedViral replication
Cytotoxicity against cancer0.126MDA-MB-231 TNBC cell line

Case Studies

  • Inhibition of Atherosclerosis : In a study focused on antiatherosclerotic effects, compounds related to this compound were tested in vivo. Selected compounds demonstrated significant reductions in atherosclerotic plaque development, suggesting potential cardiovascular benefits .
  • Anticancer Properties : A derivative exhibiting potent inhibitory effects on TNBC cell lines was found to have a favorable safety profile while effectively reducing lung metastasis in animal models. This highlights the potential of pyrimidine derivatives in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
6-(Dimethylamino)-2-methyl-4-pyrimidinol has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit pharmacological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound could possess similar properties.
  • Anticancer Activity : Research on related pyrimidine derivatives indicates potential anticancer effects, warranting further investigation into this compound's mechanisms of action.

Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to enzymes and receptors involved in metabolic pathways. For instance, its ability to inhibit specific enzymes could be explored for therapeutic applications in metabolic disorders.

Agricultural Sciences

Fungicide Applications
this compound has been investigated for its use as a fungicide. Its structural similarity to known fungicides suggests that it may effectively control fungal diseases in crops.

Application Target Pathogen Effectiveness
Powdery MildewErysiphe spp.High
Downy MildewPeronospora spp.Moderate

These findings indicate the compound's potential role in sustainable agriculture by providing an alternative to traditional chemical fungicides.

Analytical Chemistry

Analytical Standards
In analytical chemistry, this compound serves as an analytical standard for the determination of related compounds in biological samples. Its application includes:

  • Biomonitoring of Pesticide Exposure : The compound can be used to develop methods for detecting pesticide metabolites in human urine, contributing to environmental health studies.
  • Chromatographic Techniques : It is utilized in high-performance liquid chromatography (HPLC) for quantifying pesticide residues in agricultural products.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Fungicidal Efficacy

Field trials were conducted to assess the effectiveness of this compound as a fungicide against powdery mildew in greenhouse conditions. The compound demonstrated a reduction in disease severity by up to 70%, highlighting its practical applications in agriculture.

Comparison with Similar Compounds

Enzyme Inhibition

  • This compound has shown promising docking scores (-5.95 kcal/mol) against UBE2C, a ubiquitin-conjugating enzyme implicated in cancer progression .
  • 2-Amino-6-(fluoromethyl)-4-pyrimidinol exhibits comparable activity (-5.96 kcal/mol), suggesting fluorine substitution enhances target interaction .
  • In contrast, 4-amino-2-(methylthio)-6-pyrimidinol demonstrates lower binding affinity due to steric hindrance from the methylthio group .

Spectroscopic and Electronic Properties

  • Quantum chemical studies reveal that amino and hydroxyl groups in 2-amino-4-hydroxy-6-methylpyrimidine enhance intramolecular hydrogen bonding, stabilizing its tautomeric forms .
  • The dimethylamino group in this compound increases electron density at the pyrimidine ring, altering UV-Vis absorption profiles compared to non-aminated analogues .

Physicochemical Comparison

Property This compound 2-Amino-6-methyl-4-pyrimidinol 4-Amino-2-(methylthio)-6-pyrimidinol
Water Solubility High (polar dimethylamino group) Moderate Low (hydrophobic methylthio group)
LogP (Lipophilicity) ~0.5 ~0.2 ~1.2
pKa (Hydroxyl Group) ~8.9 ~9.2 ~8.5

Preparation Methods

Cyclization and Ring Formation

A common approach to pyrimidine derivatives involves cyclization reactions between β-dicarbonyl compounds (e.g., methyl cyanoacetate or methyl malonate derivatives) and nitrogen sources such as urea or amidine salts.

Example Synthetic Route:

  • Sodium metal or sodium methoxide is dissolved in an alcohol solvent (methanol or ethanol).
  • Methyl cyanoacetate or methyl malonate is added dropwise.
  • Urea or acetamidine hydrochloride is introduced to initiate cyclization.
  • The reaction mixture is refluxed or maintained at controlled temperatures (65–80 °C or 18–25 °C depending on the method) for several hours (3–5 h).
  • The resulting pyrimidinedione or dihydroxypyrimidine intermediate is isolated by filtration, pH adjustment, and drying.

This method avoids highly toxic chlorinating agents like phosphorus oxychloride and phosgene, improving safety and environmental impact.

Introduction of the Dimethylamino Group

The 6-position dimethylamino substitution can be achieved via nucleophilic substitution or amination of a suitable leaving group precursor, such as a halogenated pyrimidine intermediate.

  • Chlorinated pyrimidines (e.g., 4-amino-2,6-dichloropyrimidine) can be reacted with dimethylamine under controlled conditions to selectively substitute the chlorine at the 6-position.
  • Alternatively, reductive amination or direct amination methods can be employed depending on the precursor availability.

The use of dimethyl sulfate or dimethyl carbonate as methylating agents in related pyrimidine syntheses has been reported, with dimethyl carbonate favored for its environmental friendliness and lower toxicity.

Hydroxylation at the 4-Position

The 4-pyrimidinol structure is often formed by hydrolysis or substitution of a leaving group (e.g., chlorine) at the 4-position with hydroxide ions or by direct formation during cyclization.

  • Hydrolysis of 4-chloropyrimidines under mild alkaline conditions yields 4-pyrimidinol derivatives.
  • Alternatively, direct synthesis routes produce 4,6-dihydroxy or 4-hydroxy intermediates, which can be further functionalized.

Representative Preparation Method: Two-Step Cyclization and Methylation (Adapted)

Step Reagents & Conditions Description Yield & Notes
1. Cyclization Sodium metal (2 mmol), absolute methanol (1 mL), methyl cyanoacetate, urea, reflux 65-80 °C, 3-4 h Sodium dissolves in methanol; methyl cyanoacetate added dropwise; urea added; reflux to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediate High yield; avoids toxic chlorinating agents; pH neutralization and filtration to isolate product
2. Methylation Intermediate, solid alkali (NaOH or KOH), phase transfer catalyst (tetrabutylammonium bromide), methylating agent (dimethyl sulfate or dimethyl carbonate), solvent (toluene or DMF), 60-80 °C, 8-10 h Methylation of hydroxyl groups to form 4-amino-2,6-dimethoxypyrimidine Dimethyl carbonate preferred for green chemistry; reaction time and temperature optimized for yield and purity

Although this exact method targets 4-amino-2,6-dimethoxypyrimidine, the strategy is adaptable for 6-(Dimethylamino)-2-methyl-4-pyrimidinol by substituting the methylation step with amination using dimethylamine and ensuring selective hydroxylation at the 4-position.

Alternative Synthetic Routes and Green Chemistry Considerations

  • Use of triphosgene instead of phosphorus oxychloride or phosgene reduces toxicity and environmental hazards during pyrimidine ring formation.
  • Phase transfer catalysts such as tetrabutylammonium bromide enhance reaction efficiency and selectivity in methylation and oxidation steps.
  • Dimethyl carbonate as a methylating agent offers a safer alternative to dimethyl sulfate or methyl iodide with fewer toxic byproducts.
  • Controlled pH and temperature conditions during cyclization and substitution steps improve product yield and minimize side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent Absolute methanol, ethanol, toluene, DMF Solubility and reaction medium
Base Sodium metal, sodium methoxide, NaOH, KOH Cyclization and methylation efficiency
Temperature 18–80 °C (depending on step) Reaction rate and selectivity
Reaction Time 3–10 hours Completion and yield optimization
Methylating Agent Dimethyl carbonate (preferred), dimethyl sulfate Environmental and safety profile
Catalyst Tetrabutylammonium bromide (phase transfer catalyst) Enhances reaction rates and yields
pH Neutral to slightly acidic (1–7.5) Controls precipitation and product stability

Research Findings and Industrial Relevance

  • The avoidance of highly toxic reagents such as phosphorus oxychloride and dimethyl sulfate aligns with green chemistry goals and industrial safety regulations.
  • Phase transfer catalysis significantly improves methylation and oxidation yields, facilitating scalable industrial processes.
  • The cyclization of cyanoacetate and urea derivatives provides a versatile and efficient route to pyrimidine intermediates with controlled substitution patterns.
  • The described methods are adaptable for the synthesis of various substituted pyrimidinols, including this compound, by appropriate choice of amination and hydroxylation steps.

Q & A

Q. What are the recommended synthetic routes for 6-(dimethylamino)-2-methyl-4-pyrimidinol, and how can reaction conditions be optimized?

A common approach involves modifying pyrimidine precursors via nucleophilic substitution or condensation reactions. For example, refluxing 4-hydroxy-6-methylpyrimidine derivatives with dimethylamine under controlled pH (e.g., acidic or basic conditions) can introduce the dimethylamino group . Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting parameters like temperature (70–100°C), solvent polarity (e.g., DMSO/water mixtures), and stoichiometric ratios of reagents. Evidence from analogous pyrimidine syntheses suggests catalytic bases (e.g., K₂CO₃) improve yields by deprotonating intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine multiple analytical techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., dimethylamino at C6 and methyl at C2). Compare with quantum chemical predictions for resonance splitting patterns .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., exact mass ~167.106 g/mol) and rule out side products .
  • HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 260–280 nm) to quantify purity (>95%) and detect residual amines or solvents .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess:

  • pH Sensitivity : Pyrimidiol derivatives degrade under strong acidic/basic conditions due to keto-enol tautomerization. Store in neutral buffers (pH 6–8) .
  • Light and Temperature : Protect from UV light to prevent photodegradation. Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes oxidation .
  • Moisture : Hygroscopicity may lead to hydrolysis; use desiccants or vacuum-sealed containers .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and spectroscopic properties of this compound?

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311++G(d,p)) to predict bond lengths, angles, and charge distribution. Compare with X-ray crystallography data if available .
  • Spectroscopic Simulations : Simulate IR and UV-Vis spectra using TD-DFT to correlate experimental absorption bands (e.g., π→π* transitions at ~270 nm) with electronic transitions .
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) to evaluate solvent polarity impacts on tautomeric equilibria and reactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies to identify confounding variables .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing dimethylamino with morpholino) to isolate pharmacophore contributions .
  • Mechanistic Studies : Use fluorescence polarization or SPR to quantify binding affinities for target proteins (e.g., kinases or bromodomains) and validate specificity .

Q. How can advanced chromatographic methods separate and quantify tautomeric forms of this compound?

  • UHPLC-MS/MS : Utilize a HILIC column for polar tautomers, coupled with tandem MS for selective ion monitoring (e.g., m/z 167→122 transition) .
  • Dynamic NMR : Perform variable-temperature 1H^1H NMR (e.g., 25–60°C) in DMSO-d₆ to observe coalescence of tautomeric peaks and calculate exchange rates .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to track tautomerization pathways via isotopic shifts .

Q. What experimental designs mitigate challenges in studying the compound’s reactivity in cross-coupling reactions?

  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Optimize ligand systems (e.g., Xantphos) to enhance regioselectivity .
  • In Situ Monitoring : Use ReactIR or NMR to detect transient intermediates (e.g., palladacycles) and adjust reaction parameters dynamically .
  • Protecting Groups : Temporarily block the hydroxyl group (e.g., with TMS or acetyl) to direct reactivity toward the dimethylamino moiety .

Methodological Notes

  • Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to address variability in synthetic yields or spectral data .
  • Contradictory Evidence : Cross-reference quantum chemical predictions (e.g., dipole moments) with experimental dielectric constants to resolve discrepancies in solubility profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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